2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring through the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.
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Step 1: Formation of Triazole Ring
- Reactants: Hydrazine hydrate, phenyl isothiocyanate
- Conditions: Reflux in ethanol
- Product: 1-phenyl-2-thiosemicarbazide
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Step 2: Alkylation
- Reactants: 1-phenyl-2-thiosemicarbazide, allyl bromide
- Conditions: Reflux in ethanol with potassium carbonate
- Product: 4-(prop-2-en-1-yl)-1-phenyl-2-thiosemicarbazide
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Step 3: Cyclization
- Reactants: 4-(prop-2-en-1-yl)-1-phenyl-2-thiosemicarbazide, formaldehyde, 2-chloroaniline
- Conditions: Reflux in ethanol
- Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives
Reduction: Dihydro derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory and anticancer agent. Studies have shown that it can interact with specific molecular targets involved in inflammation and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-bromophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[(2-fluorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[(2-methylphenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-{[(2-chlorophenyl)amino]methyl}-5-phenyl-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN4S |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[(2-chloroanilino)methyl]-5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C18H17ClN4S/c1-2-12-22-17(14-8-4-3-5-9-14)21-23(18(22)24)13-20-16-11-7-6-10-15(16)19/h2-11,20H,1,12-13H2 |
InChI Key |
DMHCKIDLXVTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN(C1=S)CNC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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